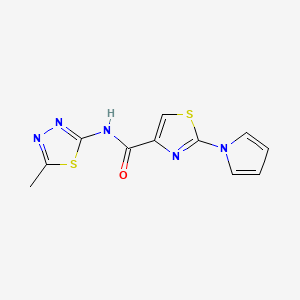
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide, also known as MTPT, is a synthetic compound that has been studied for its potential applications in the field of scientific research. MTPT is a small molecule that has been studied for its ability to interact with a variety of enzymes and proteins in the body. Its structure is similar to other thiazole-based compounds, and it has been studied for its ability to modulate the activity of enzymes and proteins.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential applications in the field of scientific research. It has been used to study the activity of enzymes and proteins in the body, and it has been studied for its ability to modulate the activity of these molecules. The compound has also been studied for its potential to act as a biomarker for certain diseases, such as cancer.
Mechanism of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is believed to interact with enzymes and proteins in the body in a variety of ways. It is thought to act as an inhibitor of certain enzymes, and it can also act as a modulator of protein activity. The compound is also believed to interact with certain receptors in the body, and it is thought to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential to modulate the activity of enzymes and proteins in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, as well as to modulate the activity of proteins such as cyclin-dependent kinase. The compound has also been studied for its potential to interact with receptor proteins, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and purify. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has a variety of potential applications in the field of scientific research. It has been studied for its potential to modulate the activity of enzymes and proteins, as well as its ability to interact with receptors in the body. Future research may focus on the development of new applications for the compound, such as its potential to act as a biomarker for certain diseases. Additionally, further research may be conducted to explore the compound’s potential to interact with other enzymes and proteins, as well as its potential to act as a therapeutic agent.
Synthesis Methods
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reagent. This method involves the reaction of a Grignard reagent with an organic substrate in the presence of an acid catalyst. The reaction produces a thiazole-based compound with a methyl group attached to the nitrogen atom. The product can then be purified and isolated using chromatography.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUTYQQSZRMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)
